molecular formula C26H26N2O10 B10891158 Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

Cat. No.: B10891158
M. Wt: 526.5 g/mol
InChI Key: GKIYPLFGLXZJAC-UHFFFAOYSA-N
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Description

Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate is a complex organic compound characterized by its unique structural features. This compound contains nitrophenyl groups, which are known for their electron-withdrawing properties, and a cyclopentane ring, which adds to its structural rigidity. The presence of multiple functional groups makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the nitration of phenyl groups followed by esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl groups in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the ester groups can undergo hydrolysis under physiological conditions. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate is unique due to its combination of nitrophenyl and cyclopentane groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C26H26N2O10

Molecular Weight

526.5 g/mol

IUPAC Name

bis[2-(3-nitrophenyl)-2-oxoethyl] 1,2,2-trimethylcyclopentane-1,3-dicarboxylate

InChI

InChI=1S/C26H26N2O10/c1-25(2)20(23(31)37-14-21(29)16-6-4-8-18(12-16)27(33)34)10-11-26(25,3)24(32)38-15-22(30)17-7-5-9-19(13-17)28(35)36/h4-9,12-13,20H,10-11,14-15H2,1-3H3

InChI Key

GKIYPLFGLXZJAC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC1(C)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C

Origin of Product

United States

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